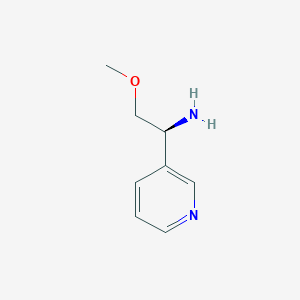

(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine

Description

(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine is a chiral amine compound characterized by a pyridin-3-yl group attached to an ethanamine backbone, with a methoxy substituent at the 2-position of the ethanamine chain. The stereochemical designation "S" indicates its enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceutical chemistry. This compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules . Its structure combines the electron-withdrawing pyridine ring with the electron-donating methoxy group, creating unique electronic properties that influence reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name |

(1S)-2-methoxy-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-6-8(9)7-3-2-4-10-5-7/h2-5,8H,6,9H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAQBXVZWWQMOE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine is a chiral amine compound that has garnered significant attention in pharmacological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and structure-activity relationships (SAR).

- Molecular Formula : CHNO

- Molecular Weight : Approximately 152.19 g/mol

- IUPAC Name : this compound

The compound features a methoxy group and a pyridine ring, contributing to its distinctive pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in relation to neurotransmitter modulation. It has been studied for its potential effects on serotonin and dopamine pathways, suggesting possible applications as an antidepressant or anxiolytic agent.

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems is critical for its potential therapeutic use. Studies have shown that it may enhance serotonin and dopamine levels, which are crucial in mood regulation and anxiety disorders.

Antidepressant and Anxiolytic Properties

The modulation of neurotransmitter levels positions this compound as a candidate for developing antidepressant and anxiolytic medications. Its ability to influence serotonin receptors suggests it could provide relief for individuals suffering from depression and anxiety.

Anticancer Potential

In addition to its neuropharmacological effects, preliminary studies have indicated potential anticancer properties. For instance, the compound has been evaluated for its antiproliferative effects against various cancer cell lines, showing selective activity against specific subtypes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the pyridine ring is significant as it enhances the compound's binding affinity to biological targets.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-pyridine | Contains an amino group on pyridine | Serves as a precursor for various derivatives |

| 4-Methoxyphenethylamine | Contains a methoxy group on phenethylamine | Exhibits different pharmacological profiles |

| 3-Pyridinemethanol | Alcohol functional group attached to pyridine | Potentially useful in medicinal chemistry |

This table highlights how variations in structure can influence biological activity, emphasizing the importance of the methoxy substitution and chiral configuration in this compound.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antiproliferative Studies : Research demonstrated that this compound exhibited selective antiproliferative effects against specific cancer cell lines, with IC values indicating moderate potency . Further optimization of derivatives could enhance efficacy.

- Neuropharmacological Effects : Investigations into the compound's interaction with serotonin receptors revealed promising results, supporting its potential use in treating mood disorders.

- Toxicity Assessment : Safety evaluations indicated that while this compound has beneficial effects, caution is warranted due to potential toxicity at higher concentrations .

Scientific Research Applications

Pharmaceutical Applications

(S)-2-Methoxy-1-(pyridin-3-yl)ethanamine is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates its involvement in modulating neurotransmitter systems, specifically serotonin and dopamine pathways, which are critical in managing conditions like anxiety and depression .

Case Study: Neuropharmacological Effects

A study highlighted the compound's potential as an anxiolytic agent by demonstrating its ability to enhance serotonergic activity in animal models. This suggests that it may serve as a basis for developing new treatments for anxiety disorders.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in the synthesis of various derivatives that may exhibit enhanced biological activities or novel properties.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Biocatalytic methods using ω-transaminases to optimize yield and purity.

- Traditional organic synthesis techniques , which allow for the modification of the compound to create derivatives with specific functionalities.

Biological Research

The compound is also employed in biological studies to explore its interactions with various biomolecules. Its binding affinity at different biological targets is assessed through techniques such as:

- Molecular docking studies

- In vitro assays

These studies contribute significantly to understanding how this compound can be optimized for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-Methoxy-1-(pyridin-3-yl)ethanamine and related pyridine-based ethanamine derivatives:

Key Structural and Functional Differences

Pyridine Ring Substitution Patterns

- Positional Effects: The pyridin-3-yl group in this compound contrasts with derivatives like (4-Methoxy-3-methylpyridin-2-yl)methanamine (pyridin-2-yl) .

- Methoxy vs.

Stereochemical and Backbone Variations

- Enantiomeric Specificity : The S-configuration distinguishes it from racemic mixtures or R-enantiomers like (R)-1-(pyridin-3-yl)ethanamine, which may exhibit divergent biological activity or catalytic performance .

- Backbone Length : Unlike 2-(Pyridin-3-yl)ethanamine, which lacks a methoxy group and has a shorter chain, the target compound’s extended ethanamine backbone with methoxy substitution may improve binding affinity in receptor-ligand interactions .

Spectroscopic Challenges

- NMR Signal Overlap: As observed in studies with similar amines (e.g., (S)-1-(6-methoxy-pyridin-3-yl)ethanamine), the methoxy and amine groups can complicate Raman or NMR analysis due to signal overlap with buffers or donors . Triethanolamine buffers, for instance, obscure amine signals in the 3130–3480 cm⁻¹ range, necessitating alternative buffers for accurate detection.

Q & A

Q. Methodological Considerations :

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Monitor reaction progress with TLC or LC-MS.

- Purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/hexane).

How is the stereochemistry and structure of this compound confirmed?

Basic Research Question

Stereochemical confirmation : X-ray crystallography is the gold standard for unambiguous determination of the (S)-configuration . Structural characterization :

- NMR : ¹H and ¹³C NMR identify functional groups and connectivity. For example, pyridine protons resonate at δ 8.1–9.1 ppm, while methoxy groups appear at δ ~3.3 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 245.17 for related analogs) .

What advanced strategies enable enantioselective synthesis of this compound?

Advanced Research Question

Enantioselectivity is achieved using chiral auxiliaries or catalysts. For example:

- Chiral imines : Imines derived from (+)- or (-)-2-hydroxy-3-pinanone direct stereochemistry during alkylation/cyclization steps .

- Chiral HPLC : Post-synthesis purification ensures >99.5% ee .

- Catalytic asymmetric synthesis : Though not explicitly covered in the evidence, methods like organocatalysis or transition-metal catalysis (e.g., Ru/BINAP complexes) could be explored for scalable enantiocontrol.

How is the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs) analyzed?

Advanced Research Question

Radioligand displacement assays : Measure Ki values using ³H-epibatidine or ³H-cytisine for α4β2 and α7 nAChR subtypes. Reported Ki values for analogs are ≤0.5–15 nM (α4β2) and ≤110 nM (α7) .

Selectivity profiling : Compare binding against off-target receptors (e.g., α3β4, muscle-type nAChRs) using competitive binding assays. For example, bicyclo[2.2.2]octane derivatives show α4β2 selectivity over α3β4 .

Q. Experimental Design Tips :

- Use HEK-293 cells expressing recombinant nAChR subtypes.

- Normalize data to reference ligands (e.g., nicotine for α4β2).

How can researchers resolve contradictions in receptor-binding data across studies?

Data Contradiction Analysis

Discrepancies may arise from:

- Assay conditions : Variations in buffer pH, ion concentrations, or cell lines (e.g., HEK-293 vs. SH-SY5Y). Standardize protocols using guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR).

- Ligand purity : Verify compound enantiopurity via chiral HPLC .

- Receptor subtype heterogeneity : Confirm receptor composition with subunit-specific antibodies or CRISPR knockout models.

What are optimal conditions for improving synthetic yield and scalability?

Q. Experimental Design Focus

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki cross-coupling efficiency .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) for alkylation steps.

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., imine formation) to minimize racemization .

Case Study : A racemic synthesis achieved 79% yield via alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine under N₂ at 60°C .

How does structural modification influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR) Study

- Methoxy position : Moving the methoxy group from the 2- to 3-position on the pyridine ring reduces α4β2 affinity by ~10-fold .

- Bicyclic core : Bicyclo[3.2.2]nonane analogs exhibit higher α7 selectivity than bicyclo[2.2.2]octane derivatives .

- Amine substitution : Replacing the primary amine with a methyl group abolishes receptor binding, highlighting the importance of the free NH₂ group .

What safety precautions are critical during synthesis and handling?

Q. Basic Laboratory Safety

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., bromoalkyl reagents) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.